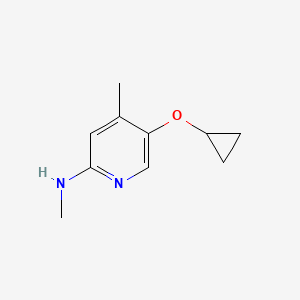
3-Chloro-4-cyclopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-cyclopropoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorine atom at the third position and a cyclopropoxy group at the fourth position on the benzene ring, with an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyclopropoxybenzamide typically involves the following steps:
Nucleophilic Substitution: The starting material, 3-chlorobenzoic acid, undergoes a nucleophilic substitution reaction with cyclopropanol in the presence of a base such as potassium carbonate to form 3-chloro-4-cyclopropoxybenzoic acid.
Amidation: The 3-chloro-4-cyclopropoxybenzoic acid is then converted to this compound through an amidation reaction using ammonia or an amine source under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Large-scale production might employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-cyclopropoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-amino-4-cyclopropoxybenzamide or 3-thio-4-cyclopropoxybenzamide.
Oxidation Products: Oxidized derivatives like 3-chloro-4-cyclopropoxybenzoic acid.
Reduction Products: Reduced derivatives like 3-chloro-4-cyclopropoxybenzylamine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-cyclopropoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclopropoxy groups play a crucial role in binding to the active site of the target, thereby modulating its activity. The amide group may also participate in hydrogen bonding interactions, further stabilizing the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-fluorobenzamide: Similar structure but with a fluorine atom instead of a cyclopropoxy group.
3-Chloro-4-methoxybenzamide: Contains a methoxy group instead of a cyclopropoxy group.
3-Chloro-4-ethoxybenzamide: Contains an ethoxy group instead of a cyclopropoxy group.
Uniqueness: 3-Chloro-4-cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C10H10ClNO2 |
|---|---|
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
3-chloro-4-cyclopropyloxybenzamide |
InChI |
InChI=1S/C10H10ClNO2/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H2,12,13) |
InChI-Schlüssel |
ZOSXSEKZKPEBGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=C(C=C2)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















